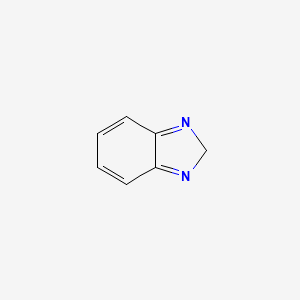

2H-benzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMVLMCSXDIGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429529 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-94-6 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 2h Benzimidazole Scaffold in Advanced Chemical Research

The benzimidazole (B57391) core, including its 2H-tautomer, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This significance stems from its structural similarity to naturally occurring purine (B94841) bases, which allows benzimidazole derivatives to interact with a wide array of biological targets such as enzymes and receptors. acs.org The versatility of the benzimidazole framework is demonstrated by its presence in numerous FDA-approved drugs with a broad spectrum of pharmacological activities, including antiviral, anticancer, and antihistaminic properties. nih.govresearchgate.net

The structural flexibility of the benzimidazole scaffold allows for the synthesis of a vast library of derivatives with tailored biological activities. rsc.orgnih.gov The ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions contributes to the efficient binding of benzimidazole-based compounds to macromolecules. nih.gov While the 1H-tautomer is more common, the 2H-benzimidazole isomer plays a crucial role in the tautomeric equilibria that can influence the binding affinity of a drug to its protein target. encyclopedia.pubnih.gov Understanding the properties and reactivity of the 2H-form is therefore essential for the rational design of new and more effective therapeutic agents. nih.gov

Beyond pharmaceuticals, the benzimidazole scaffold is finding increasing use in materials science. colab.wsdoaj.org For instance, derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. uc.ptwikipedia.org The unique electronic properties of the benzimidazole ring system make it an attractive component for the development of advanced materials with novel optical and electronic characteristics.

Historical Context of 2h Benzimidazole Discovery and Early Structural Elucidations

The history of benzimidazole (B57391) chemistry dates back to 1872, when Hoebrecker first reported the synthesis of a benzimidazole derivative. chemijournal.comthieme-connect.com However, significant interest in the benzimidazole core structure surged in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure. chemijournal.com Early investigations into the biological activities of benzimidazoles began in the 1940s, spurred by the hypothesis that they might act as purine (B94841) analogues. nih.gov

The structural elucidation of benzimidazole and its tautomeric forms, including the 2H-isomer, has been a subject of ongoing research. The existence of different tautomers is a key feature of benzimidazole chemistry. encyclopedia.pubnih.gov The most stable and commonly studied form is 1H-benzimidazole. The 2H-benzimidazole is a less stable tautomer, and its direct observation and characterization have been more challenging. Advanced spectroscopic techniques and computational methods have been instrumental in studying the tautomeric equilibrium between the 1H and 2H forms. acs.orghhu.de These studies have shown that while the 1H-tautomer is energetically favored, the 2H-tautomer can exist in equilibrium and may play a role in the reaction mechanisms and biological activity of benzimidazole derivatives. encyclopedia.pubhhu.de

Scope and Academic Relevance of 2h Benzimidazole Investigations Within Heterocyclic Chemistry

Conventional and Foundational Synthetic Routes

Traditional methods for synthesizing the benzimidazole ring system have laid the groundwork for many modern advancements. These routes typically involve the formation of the imidazole (B134444) ring onto a pre-existing benzene (B151609) structure through cyclization and condensation reactions.

Cyclization Reactions for this compound Ring System Formation

Cyclization reactions are fundamental to the formation of the this compound scaffold. A prominent method involves the reaction of o-phenylenediamines with various carbonyl-containing compounds. researchgate.netjyoungpharm.org The specific nature of the carbonyl compound dictates the substitution pattern of the resulting benzimidazole.

One notable one-pot procedure facilitates the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. researchgate.netorganic-chemistry.org This method employs formic acid, iron powder, and an additive like ammonium (B1175870) chloride to first reduce the nitro group, followed by cyclization to form the imidazole ring. researchgate.netorganic-chemistry.org This process is generally efficient, with high-yielding conversions completed within one to two hours, and is compatible with a broad range of functional groups. organic-chemistry.org

Another important approach is the intramolecular cyclization of N-(2-iodoaryl)benzamidines. This reaction can be achieved in water with potassium carbonate, highlighting a move towards more environmentally benign synthesis, although it does not require a metal catalyst. mdpi.com

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone of benzimidazole synthesis, most famously exemplified by the Phillips method. This classical approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as acid chlorides, nitriles, or orthoesters, typically under acidic conditions and with heating. researchgate.netlookchem.comneliti.com

The reaction of o-phenylenediamines with aldehydes is another widely used condensation method for preparing 2-substituted benzimidazoles. researchgate.netnih.gov These reactions often require an oxidizing agent or a catalyst to facilitate the cyclization and aromatization steps. arabjchem.org For instance, the condensation of o-phenylenediamine (B120857) with various carbonyl compounds in the presence of ammonium chloride as a catalyst has been shown to produce benzimidazole derivatives in high yields, ranging from 75% to 94%. jyoungpharm.org

Modern and Sustainable Synthetic Approaches

Contemporary synthetic strategies for 2H-benzimidazoles and their derivatives focus on improving efficiency, selectivity, and sustainability. These methods often employ catalytic systems to achieve transformations under milder conditions and with greater functional group tolerance.

Catalytic Strategies in this compound Synthesis

The use of catalysts, including metals and Lewis acids, has revolutionized the synthesis of benzimidazoles, offering greener and more efficient pathways.

Transition metal catalysis provides powerful tools for the construction of the benzimidazole ring system through C-N bond formation.

Palladium-Assisted Reactions: Palladium catalysts are effective in promoting the synthesis of 2-arylbenzimidazoles. lookchem.comsemanticscholar.org One method involves the palladium-catalyzed carbonylation, coupling, and cyclization of haloaromatics with o-phenylenediamines. lookchem.com These reactions can be run with a palladium chloride catalyst, yielding products in the range of 70-98%. lookchem.com The choice of base is critical in these reactions to avoid the formation of side products. lookchem.com Palladium catalysis has also been utilized for the direct C-H bond arylation of benzimidazoles and in the synthesis of 2-(hetero)aryl benzimidazoles from 2-iodobenzimines. organic-chemistry.orgdeepdyve.com

Copper-Mediated Syntheses: Copper-based catalysts offer a more economical and readily available alternative for benzimidazole synthesis. nih.gov Copper-mediated reactions have been developed for the synthesis of 2,2-dimethyl-2H-benzimidazole from the reaction of acetone (B3395972) with bis(1,2-phenylenediamine)copper(II) perchlorate. rsc.orgpsu.eduresearchgate.net This method provides a viable route to this specific this compound derivative. psu.edu Furthermore, copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives provides a ligand-free pathway to substituted benzimidazoles. organic-chemistry.org Copper(II) oxide nanoparticles have been used as a heterogeneous catalyst that can be recovered and recycled. organic-chemistry.org Copper catalysts have also been employed in one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) to produce benzimidazoles in good yields. organic-chemistry.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CO | Haloaromatics, o-phenylenediamines | 2-Arylbenzimidazoles | 70-98 | lookchem.com |

| bis(1,2-phenylenediamine)copper(II) perchlorate | Acetone, 1,2-phenylenediamine | 2,2-Dimethyl-2H-benzimidazole | Not specified | rsc.orgpsu.edu |

| CuCl / TMEDA | 2-Haloanilines, aldehydes, NaN₃ | Benzimidazoles | Good | organic-chemistry.org |

| CuO nanoparticles | o-Bromoaryl derivatives | Substituted benzimidazoles | Not specified | organic-chemistry.org |

Lewis acids are effective catalysts for the condensation reactions that form the benzimidazole ring. Various Lewis acids, including ZrCl₄, SnCl₄, TiCl₄, and BF₃·Et₂O, have been shown to catalyze the reaction between o-phenylenediamines and orthoesters. researchgate.netchalcogen.ro These reactions are often expeditious and highly efficient. researchgate.net For example, erbium(III) triflate (Er(OTf)₃) has been used in catalytic amounts (1%) for the synthesis of benzimidazole derivatives, achieving high yields in short reaction times under microwave irradiation. mdpi.com The use of Lewis acids represents a greener alternative for synthesizing benzimidazole derivatives. mdpi.com

| Lewis Acid Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| ZrCl₄, SnCl₄, TiCl₄, BF₃·Et₂O | o-Phenylenediamines, Orthoesters | Not specified | High | researchgate.net |

| Er(OTf)₃ | o-Phenylenediamines, Aldehydes | Microwave irradiation, Solvent-free | 91-99 | mdpi.com |

| MgCl₂·6H₂O | o-Phenylenediamines, Aldehydes | Not specified | High | nih.gov |

| MgI₂ | Aromatic aldehydes, Diamines | Photooxidative, O₂ | High | nih.gov |

Heterogeneous Catalysis and Nanoparticle-Mediated Syntheses

The use of heterogeneous catalysts and nanoparticles in the synthesis of benzimidazoles has gained significant traction due to advantages such as catalyst recyclability, ease of separation from the reaction mixture, and often, enhanced activity. doi.org These methods provide sustainable alternatives to traditional homogeneous catalysis. doi.org

A variety of metal nanoparticles have been proven effective. For instance, supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (TiO2) support, can efficiently catalyze the reaction between o-phenylenediamine and various aldehydes to produce 2-substituted benzimidazoles. mdpi.com This reaction proceeds under ambient conditions in a chloroform-methanol solvent mixture without the need for additives. mdpi.com The Au/TiO2 catalyst can be recovered and reused multiple times without a significant drop in its catalytic efficacy. mdpi.com Similarly, copper(II) oxide (CuO) nanoparticles have been employed for the ligand-free intramolecular cyclization of o-bromoaryl derivatives, offering a general and efficient route to substituted benzimidazoles. organic-chemistry.org This heterogeneous catalyst is also recoverable and reusable. organic-chemistry.org

Magnetic nanoparticles are particularly advantageous due to their simple separation using an external magnet. doi.org Chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan) have been used for the selective synthesis of 1,2-disubstituted benzimidazoles from 1,2-diamines and aldehydes. biointerfaceresearch.com Fe3O4 nanoparticles can act as a Lewis acid catalyst, activating the aldehyde's carbonyl group for attack by the diamine. biointerfaceresearch.com Another approach involves copper nanoparticles immobilized on dopamine-modified Fe3O4, which catalyzes the oxidative coupling of benzyl (B1604629) amines and 1,2-diaminobenzene in water. doi.org

Engineered catalysts, such as magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS), have been developed for the one-pot synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamine with various aldehydes. rsc.org This catalyst functions efficiently under greener, ambient temperature conditions. rsc.org Other notable nanoparticle-based systems include SnO2 nanoparticles for the cyclo-condensation of 1,2-phenylenediamine and aldehydes in ethanol (B145695) at room temperature , and AlOOH–SO3 nanoparticles (BNPs'SA) which facilitate the condensation of aldehydes and o-phenylenediamines under solvent-free conditions. rsc.org

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Au/TiO2 | o-phenylenediamine, Aldehydes | Ambient temperature, CHCl3:MeOH | High yields, reusable catalyst, mild conditions | mdpi.com |

| CuO Nanoparticles | o-bromoaryl derivatives | DMSO, Air | Ligand-free, recyclable catalyst | organic-chemistry.org |

| Fe3O4@PDA/CuCl2 | Benzyl amines, 1,2-diaminobenzene | Water | Magnetically recoverable, good to excellent yields | doi.org |

| MgO@DFNS | o-phenylenediamine, Aldehydes | Ethanol, Ambient temperature | Greener conditions, excellent yields, short reaction time | rsc.org |

| SnO2 Nanoparticles | 1,2-phenylenediamine, Aldehydes | Ethanol, Room temperature | Mild conditions, low catalyst amount, recyclable | |

| AlOOH–SO3 Nanoparticles | Aldehydes, o-phenylenediamines | Solvent-free | Short reaction time, simple workup, high yields | rsc.org |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity by reducing unwanted side reactions. ijcrt.orgdergipark.org.tr This technology is particularly effective for the synthesis of benzimidazole derivatives, drastically cutting reaction times from hours to minutes. sciforum.netrjptonline.org

The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient approach. arkat-usa.orgresearchgate.net For example, 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles can be obtained in good yields by reacting o-phenylenediamine with aldehydes in the presence of montmorillonite (B579905) K-10 clay under solvent-free microwave irradiation. arkat-usa.orgmdpi.com Polyphosphoric acid (PPA) has also been used as a catalyst under similar solvent-free microwave conditions for the reaction of o-phenylenediamine with organic acids. researchgate.net

Microwave heating is also beneficial in solvent-based reactions. Titanium(IV) chloride (TiCl4) has been used as a catalyst for the condensation of aryl aldehydes with o-phenylenediamine in tetrahydrofuran (B95107) (THF) under microwave irradiation, resulting in good yields and shorter reaction times compared to conventional heating. ijcrt.org In another example, various 2-aryl benzimidazole derivatives were synthesized from o-phenylenediamine and substituted aromatic carboxylic acids in water, using ethyl acetate (B1210297) as a catalyst, under microwave irradiation. sciforum.net This method showed significantly reduced reaction times and higher yields compared to conventional methods. sciforum.net

Solvent-free synthesis can also be achieved without microwave assistance, for instance, by heating o-phenylenediamine with organic acids or aldehydes at elevated temperatures (e.g., 140°C). researchgate.net Ball milling is another solvent-free technique that has been successfully applied to the reaction of o-phenylenediamine with benzoic acid, aldehydes, or urea, providing high yields under catalyst-free conditions. mdpi.com

| Method | Catalyst/Support | Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Montmorillonite K-10 | Solvent-free | Minutes | Rapid, high yield, eco-friendly | arkat-usa.org |

| Microwave-Assisted | TiCl4 | THF | Minutes | Rapid, good yield | ijcrt.org |

| Microwave-Assisted | Ethyl acetate | Water | Minutes | Green solvent, high yield | sciforum.net |

| Conventional Heating | None | Solvent-free, 140°C | Varies | Atom economy, simple | researchgate.net |

| Ball Milling | None | Solvent-free, room temp. | 1 hour | Green, solvent-free, catalyst-free, high yield | mdpi.com |

Green Chemistry Principles and Methodologies in this compound Synthesis

The synthesis of benzimidazoles is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. chemmethod.com Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the application of reusable catalysts. chemmethod.comscirp.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. scirp.org The synthesis of 2-aryl benzimidazoles has been successfully performed in aqueous media, for instance, through the reaction of 1,2-phenylenediamine derivatives and arylidene malononitrile. scirp.org This method offers simplicity, easy work-up, and high yields. scirp.org A catalyst-free approach for synthesizing benzimidazoles involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water at 100°C, highlighting a highly economical and environmentally friendly process. mdpi.com

Solvent-free synthesis, often coupled with microwave irradiation or ball milling, is another cornerstone of green chemistry in this context. rjptonline.orgresearchgate.netmdpi.com These methods eliminate the need for potentially toxic organic solvents, thereby reducing waste and environmental impact. sciforum.net The use of solid supports and catalysts like alumina (B75360) or clays (B1170129) in microwave-assisted synthesis further enhances the eco-friendliness of the procedure. rjptonline.org

The development of deep eutectic solvents (DESs) offers a greener alternative to traditional volatile organic solvents. mdpi.com These solvents can act as both the reaction medium and catalyst. nih.gov For instance, a DES composed of choline (B1196258) chloride and o-phenylenediamine has been used for the selective synthesis of 1,2-disubstituted or 2-substituted benzimidazoles, providing high yields and a simple work-up. nih.gov

The use of heterogeneous and recyclable catalysts, as detailed in section 2.2.1.3, is also a critical aspect of green benzimidazole synthesis. Catalysts like supported gold nanoparticles, magnetic iron oxide nanoparticles, and various metal oxides allow for easy separation and reuse, minimizing waste and the need for costly or toxic reagents. doi.orgmdpi.com

Synthesis of Specific this compound Structural Motifs

Synthesis of this compound N-Oxides and Dioxides

The synthesis of this compound N-oxides and their corresponding dioxides typically does not proceed via direct oxidation of the benzimidazole core. nih.gov Instead, the most common route involves the base-mediated cyclization of appropriately substituted o-nitroanilines. nih.govmdpi.com

A prevalent two-step approach begins with a nucleophilic aromatic substitution (SNAr) reaction between a haloarene (like 2-chloro-1,3-dinitrobenzene) and an amine to form an N-substituted 2-nitroaniline (B44862) intermediate. nih.govmdpi.com This intermediate then undergoes intramolecular cyclization in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to yield the benzimidazole N-oxide. nih.govcdnsciencepub.com This entire process can be streamlined into a one-pot, two-step protocol using microwave heating, which significantly reduces the reaction time to under an hour and uses greener solvents like ethanol and water. nih.govsemanticscholar.org

This compound 1,3-dioxides can be synthesized from the reaction of o-benzoquinone dioximes with ketones in the presence of an acid. researchgate.netdntb.gov.ua Another starting material for these dioxides is benzofuroxan. researchgate.net For example, new this compound 1,3-dioxide derivatives have been synthesized starting from benzofuroxan. researchgate.netresearchgate.net Spiro[2H-benz-imidazole-2,1′-cyclohexane] 1,3-dioxide and its 5-nitro derivative have been studied, showing that heating leads to a reversible isomerization to spiro[3H- rsc.orgmdpi.comresearchgate.netbenzoxadiazine-3,1′-cyclohexane] 4-oxides. researchgate.net Interestingly, these can be converted back to the 1,3-dioxides upon exposure to sunlight. researchgate.net

Regioselective Synthesis of Substituted 2H-Benzimidazoles

Achieving regioselectivity in the synthesis of substituted benzimidazoles is crucial for creating specific, functionally distinct molecules. Traditional methods often yield mixtures of regioisomers, necessitating complex purification steps. mdpi.com Modern catalytic methods have been developed to overcome this challenge.

One powerful strategy involves a palladium-catalyzed cascade reaction. acs.org This method allows for the direct and regioselective construction of benzimidazolones by coupling monosubstituted ureas with differentially substituted 1,2-dihaloaromatic compounds. A single palladium catalyst promotes two distinct and chemoselective C–N bond-forming steps, leading to the predictable formation of the desired heterocyclic product as a single regioisomer. acs.org

Transition-metal-catalyzed amination is another viable approach for the regiosepecific assembly of the benzimidazole ring. mdpi.com Catalysts based on palladium, copper, nickel, and other metals are commonly used for this type of cross-coupling reaction. mdpi.com A different regioselective approach involves the C–H alkenylation of imidazoles. rsc.org A palladium-catalyzed C5 alkenylation of imidazoles, followed by a sequence of N-alkyl group transposition, another alkenylation, thermal 6π-electrocyclization, and oxidation, can afford unsymmetrically substituted benzimidazoles. rsc.org

Condition-driven regioselectivity has also been observed. For example, the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1,3-diketones can yield different products based on the reaction conditions. nih.gov Conventional and solvent-free methods produce S-substituted derivatives, whereas visible-light irradiation promotes a regioselective [3 + 2] cyclo-condensation to afford cyclized benzimidazo[2,1-b]thiazole derivatives. nih.gov

Preparation of Complex this compound Architectures

The this compound scaffold serves as a building block for more complex molecular architectures, including fused heterocyclic systems and coordination complexes.

The synthesis of fused benzimidazoles can be achieved through multicomponent reactions. An Ugi-type three-component condensation reaction under microwave irradiation provides a facile, one-pot procedure for generating fused benzimidazoles in high yields. nih.gov As mentioned previously, benzimidazo[2,1-b]thiazoles, a fused heterocyclic system, can be selectively synthesized via a visible-light-promoted [3 + 2] cyclo-condensation of 2-mercaptobenzimidazole and 1,3-diketones. nih.gov

This compound derivatives also act as ligands in the formation of coordination compounds with various metal ions. A copper-mediated synthesis was used to produce 2,2-dimethyl-2H-benzimidazole from the reaction of acetone with bis(1,2-phenylenediamine)copper(II) perchlorate. rsc.org Novel mixed-ligand complexes have been synthesized by reacting a metal salt (e.g., Cd(II), Ni(II), Cu(II)) with both 2-(2-aminophenyl)-1-H-benzimidazole and 2-aminomethylbenzimidazole. ekb.eg Similarly, coordination compounds of cadmium and zinc have been prepared with various pyridine-containing benzimidazole derivatives. mdpi.comnih.gov These syntheses typically involve mixing the benzimidazole ligand with a metal salt in an appropriate solvent like ethanol and allowing the complex to precipitate. mdpi.comnih.gov

Electrophilic Substitution Reactions on the this compound Core

The this compound ring system can undergo electrophilic substitution, with the position of substitution being highly dependent on the nature of the incoming electrophile and the substituents already present on the ring. researchgate.netresearchgate.netkpfu.ru For instance, in this compound 1,3-dioxides, nitration with nitric acid in acetic acid typically yields the 5-nitro derivative. researchgate.net In contrast, bromination of the same substrate leads to substitution at the 4-position of the aromatic ring. researchgate.net

In cases like 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide, reactions with bromine and nitric acid result in the electrophilic substitution of a hydrogen atom at the position meta to the nitro group. researchgate.netresearchgate.netmolaid.com Theoretical calculations, such as the CNDO/2 method, predict the general order of electrophilic substitution in the parent benzimidazole to be 5 ≈ 7 > 6 > 4 > 2, though this is complicated by tautomerism in the 1H-form. thieme-connect.de The fused benzene ring deactivates the 2-position towards electrophilic attack, making it significantly less reactive than the equivalent position in imidazole. thieme-connect.de

Table 1: Electrophilic Substitution Reactions on this compound Derivatives

| Substrate | Electrophile/Reagents | Position of Substitution | Reference |

|---|---|---|---|

| This compound 1,3-dioxide | Nitric acid in acetic acid | 5-position | researchgate.netresearchgate.net |

| This compound 1,3-dioxide | Bromine | 4-position | researchgate.net |

| 5-Nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide | Bromine or Nitric Acid | meta-position to NO₂ group (position 7) | researchgate.netresearchgate.netmolaid.com |

Nucleophilic Addition and Substitution Reactions

The this compound core is susceptible to nucleophilic attack, particularly at the C2 position, a reactivity predicted by analyses of π-electron densities. thieme-connect.de The anions of benzimidazole and its derivatives are effective nucleophiles in various reactions. rsc.org They participate in oxidative addition to the anion of 2-nitropropane (B154153) and undergo SRN1 reactions with compounds like 2-chloro-2-nitropropane (B1596036) to yield N-alkylated products. rsc.org

For example, reactions of 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide with nucleophiles such as aliphatic amines or sodium hydroxide lead to substitution at the 4-position and the removal of an N-oxide oxygen atom, forming 4-alkylamino- or 4-hydroxy-substituted 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1-oxides. researchgate.net The thione functional group in derivatives like octahydro-2H-benzimidazole-2-thione also imparts distinct reactivity towards nucleophilic substitution. cymitquimica.com Furthermore, N-substituted benzimidazole derivatives can be synthesized via Williamson-type intramolecular nucleophilic substitution reactions. tsijournals.com

Ring-Opening and Rearrangement Reactions (e.g., Photoreactions, Thermal Decompositions)

The this compound framework can undergo various ring-opening and rearrangement reactions, often triggered by thermal or photochemical stimuli. researchgate.net Photolysis of benzimidazole in solution can lead to ring-opening, forming species like 2-isocyanoaniline. acs.org This photochemical pathway involves the cleavage of the five-membered ring. acs.org

Thermal treatment of this compound 1,3-dioxides can induce a reversible isomerization to 3H-2,1,4-benzoxadiazine 4-oxides. researchgate.net More prolonged heating causes the sequential loss of the N-oxide oxygen atoms, ultimately forming this compound derivatives. researchgate.net In some cases, these derivatives can further rearrange to form azepino[1,2-a]benzimidazoles upon continued heating. researchgate.net

Rearrangement reactions are also a key strategy for synthesizing benzimidazole derivatives from other heterocyclic systems. For instance, spiro-quinoxalinone derivatives can undergo an acid-catalyzed ring-opening followed by an intramolecular nucleophilic attack, leading to the formation of benzimidazole structures. rsc.org Similarly, certain 1,5-benzodiazepine derivatives react with hydrazine (B178648) hydrate, leading to a ring-opening and subsequent cyclization to yield 2-pyrazol-4-yl-benzimidazole. imist.ma Thermal 1,3-sigmatropic rearrangements have also been observed, such as the conversion of 4-phenyl-1,5-benzodiazepine-2-thione into 1-(1-phenylvinyl)-benzimidazole-2-thione. imist.ma

Oxidation-Reduction Chemistry Involving this compound Scaffolds

The oxidation-reduction chemistry of the this compound system is integral to its synthesis and functionalization. The synthesis of 2-substituted benzimidazoles often involves an oxidation step, for example, in the reaction of o-phenylenediamines with aldehydes, which can be facilitated by oxidizing agents like cupric acetate. instras.com The oxidation of monosubstituted benzimidazolines in the presence of air is a smooth process that yields 1,3-dihydro-2H-benzimidazole derivatives. nih.gov Oxidation of 1-(substituted-propyl)-2-(methylthio)-1H-benzimidazole with oxidants like hydrogen peroxide is a key step in producing 1,3-dihydro-2H-benzimidazol-2-ones. google.com

Conversely, reduction reactions are crucial for creating the benzimidazole core from nitro-substituted precursors. A one-pot procedure utilizes formic acid and iron powder to reduce aromatic 2-nitroamines, which then undergo cyclization to form bicyclic 2H-benzimidazoles. organic-chemistry.org Reductive ring-opening of certain benzimidazole N-oxides can yield the corresponding o-phenylenediamine. researchgate.net

[3+2] Cycloaddition Reactions with this compound N-Oxides

This compound N-oxides, particularly 1,3-dioxides, are effective 1,3-dipoles that participate in [3+2] cycloaddition reactions. researchgate.netresearchgate.net These reactions are a versatile method for constructing highly functionalized nitrogen-containing heterocycles. researchgate.netdigitellinc.com The N-oxide unit acts like an "aldonitrone-like" 1,3-dipole. researchgate.net

For example, this compound oxides react with acetylenic dipolarophiles, such as methyl acetylenedicarboxylate (B1228247) and benzyne, in what is classified as a bis-1,3-dipolar nitrone reaction. researchgate.net The initial five-membered cycloadducts formed in these reactions can undergo subsequent cycloreversion or rearrangement, driven by the re-aromatization of the imidazole ring. researchgate.net This methodology has been applied to synthesize various complex imidazole derivatives, including bis(1,3-azol-2-yl)acetonitriles. researchgate.net Computational studies, including Density Functional Theory (DFT), are often employed to understand the mechanisms and energetics of these cycloaddition reactions. researchgate.netmdpi.com

Photochemical and Thermal Transformations of this compound Derivatives

This compound derivatives are subject to a variety of transformations under photochemical and thermal conditions. researchgate.net Photolysis of 1-substituted benzotriazole (B28993) arylhydrazones can lead to the formation of 1-anilino-2-arylbenzimidazoles and 2-aryl-1H-benzimidazoles as side products through a mechanism involving a diradical intermediate. mdpi.com The photochemistry of benzimidazole itself has been studied in argon matrices, revealing two primary reaction pathways: a fixed-ring isomerization involving N-H bond cleavage and a ring-opening isomerization leading to 2-isocyanoaniline. acs.org However, this compound was not observed as a direct product in these matrix-isolation experiments. acs.org

Thermally, this compound 1,3-dioxides can isomerize to spiro[3H- researchgate.netresearchgate.netthieme-connect.debenzoxadiazine-3,1′-cyclohexane] 4-oxides upon heating. researchgate.net Irradiation of these benzoxadiazine 4-oxides with sunlight can reverse the process, quantitatively transforming them back into this compound 1,3-dioxides, demonstrating photochromic behavior. researchgate.net Thermogravimetric analysis (TGA) has shown that many benzimidazole derivatives possess exceptionally high thermal stability, with decomposition temperatures often exceeding 399 °C. acs.orgorientjchem.org For example, the thermal decomposition of 7-[2-(benzimidazolyl)azo]-8-hydroxy quinoline (B57606) involves the loss of the benzimidazole group in the first step. orientjchem.org

Table 2: Thermal Stability of Selected Triphenylamine (B166846)–Benzimidazole Derivatives

| Compound | Substituent at Benzimidazole Moiety | Decomposition Temperature (Td) | Reference |

|---|---|---|---|

| 1a | -H | 399 °C | acs.org |

| 1b | -OH | 454 °C | acs.org |

| 1c | -OCH₃ | 406 °C | acs.org |

| 1d | -CN | 422 °C | acs.org |

Theoretical and Computational Chemistry of 2h Benzimidazole

Electronic Structure Elucidation of 2H-Benzimidazole (HOMO-LUMO, Charge Distribution, Energy Gap)

The electronic structure of a molecule is foundational to its chemical reactivity and physical properties. For this compound, computational studies are crucial for understanding the arrangement and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This compound is a quinoid-type isomer of the more common and stable aromatic 1H-benzimidazole. acs.org Theoretical calculations confirm that 1H-benzimidazole is substantially more stable, with an energy difference of approximately 31 kcal/mol. acs.org This instability is a direct consequence of the loss of aromaticity in the 2H-tautomer.

The HOMO and LUMO are central to understanding electronic transitions and reactivity. The HOMO acts as an electron-donating orbital, while the LUMO is an electron-accepting orbital. nih.gov The energy difference between them, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity. dergipark.org.tr A smaller gap generally implies higher reactivity. Non-aromatic systems like this compound are anticipated to have a smaller energy gap compared to their aromatic isomers. uc.pt

While data for the parent this compound monomer is limited due to its instability, studies on polymers incorporating 2,2-dialkyl-2H-benzimidazole units provide valuable insights. In these systems, DFT calculations have placed the HOMO and LUMO energy levels at approximately -5.22 eV and -3.26 eV, respectively, resulting in an energy gap of 1.96 eV. acs.org

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for 2,2-Dialkyl-2H-benzimidazole Copolymers This table presents data for copolymers containing 2,2-dialkyl-2H-benzimidazole units as calculated by DFT, illustrating the typical energy ranges for these systems.

| Polymer System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,2-dialkyl-2H-benzimidazole Copolymers acs.org | -5.22 | -3.26 | 1.96 |

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. dergipark.org.trcumhuriyet.edu.tr For derivatives like this compound N-oxides, DFT calculations have successfully correlated the calculated charges on the oxide groups with their observed biological activity, demonstrating the predictive power of these methods. researchgate.net

Density Functional Theory (DFT) Applications for this compound Systems

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of molecular systems, including those containing the this compound core. ekb.egresearchgate.net It offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the lowest energy state on the potential energy surface. cumhuriyet.edu.tr For systems involving the this compound scaffold, DFT is employed to perform geometry optimization. acs.org The nature of the stationary point is confirmed through a normal-mode analysis to ensure it is a true energy minimum. acs.org

In studies of substituted 2H-benzimidazoles, where different spatial arrangements of atoms are possible, conformational analysis is performed to identify the most stable conformers. nih.govnih.govomicsonline.org For instance, in 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives, DFT calculations showed that a "bird-like" conformational distribution is the most stable in the gas phase. nih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of new compounds. ekb.egnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is used to calculate nuclear magnetic shieldings. researchgate.net These values can be converted to 1H and 13C NMR chemical shifts that show strong correlation with experimental spectra, as demonstrated for various benzimidazole (B57391) derivatives. ekb.eg

IR Spectroscopy: Theoretical vibrational frequencies calculated by DFT correspond to the bands observed in infrared (IR) and Raman spectra. nih.govresearchgate.net This allows for the assignment of specific spectral bands to particular molecular vibrations.

UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis absorption spectra, are predicted using Time-Dependent DFT (TD-DFT). The calculated transition energies and oscillator strengths can be directly compared to the experimental spectrum. acs.org

Vibrational analysis using DFT provides a detailed description of the vibrational modes of a molecule. ekb.egmdpi.com The output includes the harmonic frequencies and their corresponding IR and Raman intensities. acs.org These theoretical spectra are invaluable for interpreting experimental results. For example, in benzimidazole derivatives, DFT has been used to analyze how alkyl substitution affects vibrations such as C–H out-of-plane deformations and ring skeletal modes. researchgate.net

To improve the agreement between theoretical and experimental frequencies, the calculated harmonic frequencies are often uniformly scaled by a factor specific to the DFT functional and basis set used. acs.orgmdpi.com For the parent this compound, computational studies predict that its most intense IR absorption band should appear around 750 cm⁻¹. uc.pt

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative This table illustrates the accuracy of DFT (B3LYP method) in predicting the vibrational spectrum of a representative benzimidazole compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|

| O–H Stretch | - | 3619 | O–H stretching |

| C–H Stretch | 2919 | 3123-2927 | C–H stretching vibrations |

| C=O Stretch | 1708 | 1708 | C=O stretching |

| C=C Stretch | 1588 | 1588 | C=C aromatic stretching |

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) in Photophysical Studies

The interaction of molecules with light, leading to excited electronic states, is described by photophysics. Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating these excited-state phenomena. acs.orgacs.org

TD-DFT is used to calculate the energies of vertical electronic excitations from the ground state, which correspond to light absorption. acs.org This provides a theoretical basis for understanding a molecule's UV-Vis spectrum. Furthermore, TD-DFT can characterize the nature of these excited states, for example, by identifying them as local excitations or as having charge-transfer (CT) character. acs.org

In studies of copolymers containing 2,2-dialkyl-2H-benzimidazole, TD-DFT calculations of singlet-singlet electronic transition energies were performed on the DFT-optimized ground-state geometries to understand their optical properties. acs.org While detailed studies on the excited-state dynamics of the parent this compound are scarce, the general approach involves mapping the potential energy surfaces of the excited states. acs.org This allows researchers to investigate potential de-excitation pathways, such as fluorescence, intersystem crossing to a triplet state, or photochemical reactions like isomerization or proton transfer. acs.orgresearchgate.net Given its quinoidal structure, this compound is expected to possess electronic transitions at longer wavelengths compared to its aromatic 1H-tautomer. uc.pt

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in this compound Derivatives

Excited-state intramolecular proton transfer (ESIPT) is a critical photochemical process where a proton moves between two sites within the same molecule after electronic excitation. In benzimidazole derivatives, this process is fundamental to their fluorescence properties and applications as fluorescent probes. tandfonline.comresearchgate.netrsc.org

Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have elucidated the mechanisms of ESIPT in various 2-(2'-hydroxyphenyl)benzimidazole (HPBI) and other related derivatives. tandfonline.comresearchgate.net Upon photoexcitation from the ground state (S0) to the first excited state (S1), an intramolecular hydrogen bond is typically strengthened, which facilitates the proton transfer. tandfonline.comresearchgate.net This transfer leads to the formation of a transient keto-tautomer, which is responsible for a large Stokes-shifted fluorescence emission. rsc.orgscience.gov

Key findings from theoretical investigations include:

Potential Energy Surfaces (PES): Calculations of the PES for both the ground and excited states reveal the energy barriers for the proton transfer. For many derivatives, the barrier in the excited state is significantly lower than in the ground state, making the ESIPT process favorable upon photo-excitation. researchgate.netresearchgate.net

Role of Substituents: The nature and position of substituents on the benzimidazole or phenyl rings can significantly modulate the ESIPT process. Electron-donating or electron-withdrawing groups can alter the acidity of the proton-donating group and the basicity of the proton-accepting atom, thereby influencing the efficiency and kinetics of the proton transfer. mdpi.com For instance, studies on substituted HPBI derivatives have shown that functional group modifications can tune the photophysical properties. researchgate.net

Solvent Effects: The surrounding solvent environment can impact the stability of the different tautomeric forms (enol and keto) and influence the ESIPT dynamics. researchgate.net

Dual Emission: Some benzimidazole derivatives exhibit dual fluorescence, with emission from both the initial locally-excited (enol) form and the proton-transferred (keto) tautomer. science.govacs.org Theoretical calculations help to assign these emissions and explain the underlying structural and electronic factors. For example, in 2-(2'-acetamidophenyl)benzimidazole, dual fluorescence is observed, and semiempirical calculations have helped identify the specific rotamers responsible for the normal and tautomer emissions. acs.org

| Derivative | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives | DFT/TD-DFT | Functional group substitution can regulate ESIPT characteristics and affect fluorescence properties. | researchgate.net |

| 5'-amino-2-(2'-hydroxyphenyl) benzimidazole | DFT/TD-DFT | The intramolecular hydrogen bond is enhanced in the S1 state, confirming the ESIPT mechanism. | tandfonline.com |

| 2-(2'-acetamidophenyl)benzimidazole | Semiempirical quantum mechanics | Dual fluorescence originates from different rotamers (trans-II, trans-IV) and tautomers (trans-III, trans-III'). | acs.org |

| bis-HPBI | DFT | Steric hindrance was designed to prevent normal emission, leading to exclusive ESIPT even in protic solvents. | rsc.org |

Aromaticity Analysis in this compound Systems

Aromaticity is a key concept in understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like benzimidazole. Computational chemistry provides tools to quantify the aromaticity of both the five-membered imidazole (B134444) and six-membered benzene (B151609) rings within the benzimidazole framework.

The most common methods used for aromaticity analysis are:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring or above it. Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current), and values near zero imply a non-aromatic character. numberanalytics.com Studies have used NICS(1)_ZZ, the out-of-plane tensor component calculated 1 Å above the ring, as a key indicator. rsc.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in a ring compared to an ideal aromatic system (like benzene, with HOMA=1). numberanalytics.comnih.gov Values close to 1 indicate high aromaticity, while values close to or below zero suggest non-aromatic or anti-aromatic character, respectively. researchgate.net

Theoretical studies on benzimidazole and its tautomers reveal that the distribution of aromaticity can vary between the 1H- and 2H-forms. The 1H-tautomer is generally more stable and aromatic. mdpi.com The aromaticity of the individual rings can be influenced by substituents and by the electronic state (ground vs. excited) of the molecule. For example, in some ESIPT processes, changes in the aromaticity of the rings upon excitation have been correlated with the driving force for the proton transfer. rsc.org

| System/Method | Ring | Calculated Index Value | Indication | Reference |

|---|---|---|---|---|

| HOMA | Benzene Ring | Approaches 1 | Aromatic | numberanalytics.comresearchgate.net |

| HOMA | Imidazole Ring | Varies (often lower than benzene) | Less aromatic than benzene | researchgate.net |

| NICS | Aromatic Ring | Negative | Aromatic | |

| NICS | Antiaromatic Ring | Positive | Antiaromatic |

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment, such as solvent molecules or biological macromolecules. researchgate.netresearchgate.net For benzimidazole systems, MD simulations provide crucial insights into intermolecular interactions, particularly hydrogen bonding. acs.org

Key applications and findings from MD studies include:

Solvation and Hydrogen Bonding: MD simulations of benzimidazole in aqueous solution have been used to characterize the structure and dynamics of water molecules around the solute. acs.orgnih.gov These studies detail the hydrogen bond patterns between the benzimidazole N-H and N atoms and surrounding water molecules, which are crucial for understanding its solubility and reactivity in biological systems. acs.orgnih.gov Force fields have been specifically developed and refined to accurately model these interactions. acs.orgnih.gov

Host-Guest Complexation: The interaction of benzimidazole derivatives with host molecules, such as cucurbiturils, has been investigated using MD simulations. These simulations show that the benzimidazole guest is encapsulated within the host's hydrophobic cavity, driven by intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.net

Interaction with Biomolecules: MD simulations are extensively used to model the binding of benzimidazole derivatives to biological targets like DNA or proteins. nih.govrsc.org For example, a 100 ns MD simulation of a benzimidazole-biphenyl diamidine (DB921) complexed with DNA revealed the dynamic nature of the binding. nih.gov The simulation showed that while the benzimidazole part maintained stable contacts with the DNA minor groove, the other end of the molecule exhibited significant dynamic changes, with water molecules mediating the interaction. nih.gov Similarly, simulations have helped to understand the binding modes of benzimidazole-based inhibitors with proteins, identifying key amino acid residues involved in the interaction. rsc.orgnih.govmdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts like electronegativity and chemical hardness, which are used to predict the reactivity of molecules. researchgate.net These quantum chemical descriptors are widely used to understand the behavior of benzimidazole derivatives in various chemical reactions, including their action as corrosion inhibitors. researchgate.netcolab.ws

Commonly calculated descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Related to the molecule's ability to donate electrons. Higher E_HOMO values indicate a greater tendency for electron donation. researchgate.netdergipark.org.tr

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Related to the molecule's ability to accept electrons. Lower E_LUMO values suggest a greater capacity for electron acceptance. researchgate.netdergipark.org.tr

Energy Gap (ΔE = E_LUMO - E_HOMO): A measure of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.netresearchgate.net

Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electronegativity (χ): The power of an atom or molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.netcolab.ws

Fukui Functions and Dual Descriptors: These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. colab.wsresearcher.life

These descriptors have been successfully correlated with the experimental performance of benzimidazole derivatives, for instance, as corrosion inhibitors for metals. researchgate.netcolab.ws Theoretical calculations can predict which derivatives will have better inhibition efficiency based on their ability to donate electrons to the metal surface and form a protective film. colab.ws

| Descriptor | Formula | Significance in Reactivity | Reference |

|---|---|---|---|

| E_HOMO | - | Electron-donating ability | researchgate.netbiolscigroup.us |

| E_LUMO | - | Electron-accepting ability | researchgate.netbiolscigroup.us |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability | researchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting power | researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to electron cloud deformation | researchgate.net |

| Fukui Functions (f_k) | (∂ρ(r)/∂N)_v(r) | Identifies local sites for electrophilic/nucleophilic attack | colab.ws |

Photochemistry of Monomeric Benzimidazole via DFT

The intrinsic photochemistry of the benzimidazole monomer, free from intermolecular interactions, has been investigated using a combination of matrix isolation spectroscopy and DFT computations. acs.org These studies provide a fundamental understanding of the deactivation pathways of the photoexcited molecule.

A study on monomeric 1H-benzimidazole isolated in an argon matrix at 15 K and irradiated with UV light revealed two competing photochemical reaction pathways: acs.org

Fixed-Ring Isomerization: This pathway involves the cleavage of the N-H bond, forming a benzimidazolyl radical and a hydrogen atom. The detached H-atom can then recombine with the radical at different positions, leading to the formation of higher-energy tautomers, such as 4H- and 6H-benzimidazole. acs.org

Ring-Opening Isomerization: This channel involves the cleavage of the five-membered imidazole ring. This process can lead to the formation of species like 2-isocyanoaniline. acs.org

DFT calculations were crucial in identifying the structures of the photoproducts by comparing computed vibrational spectra with experimental IR data. acs.org The mechanistic analysis, supported by computations, suggests that the recombination of the H-atom with the radical intermediates occurs preferentially at positions with the highest spin density. acs.org This dual photochemical behavior places benzimidazole in an intermediate position between related molecules like indole (B1671886) (which undergoes only fixed-ring photochemistry) and benzoxazole (B165842) (which exhibits only ring-opening photochemistry). acs.org Computational studies on related heterocyclic systems, such as indazoles, have also highlighted the role of excited-state tautomerization in photochemical rearrangements. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2h Benzimidazole

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is a primary technique for the unambiguous determination of molecular structures in the solid state. For the 2H-benzimidazole scaffold, this analysis reveals precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Detailed crystallographic studies on various derivatives provide insight into the core structure. For instance, the structure of 1-(p-ethoxyphenyl)-1,3-dihydro-3-phenyl-2H-benzimidazole-2-thione was determined to be orthorhombic, with the benzimidazole (B57391) bicycle being nearly planar. iucr.org The dihedral angle between the fused imidazole (B134444) and benzene (B151609) rings is a mere 1.6(2)°. iucr.org In another example, the analysis of dispiro[this compound-2,1'-cyclohexane-4',2''-[2H]benzimidazole] 1-oxide revealed a monoclinic crystal system. crystallography.netugr.es

The crystal structure of derivatives like 2-amino-1H-benzimidazolium salts shows significant intermolecular interactions, such as H∙∙∙O and H∙∙∙H contacts, as well as π–π stacking, which are crucial for the stability of the crystal lattice. researchcommons.org Similarly, studies on 2-ethyl-1H-benzimidazole have identified different polymorphs, where independent molecules in the asymmetric unit differ in the conformation of their substituent groups. researchgate.net The molecular structures of 1-alkyl-2-substituted benzimidazoles have also been confirmed by X-ray single crystallography, providing definitive proof of their chemical structure. mdpi.com

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-(p-ethoxyphenyl)-1,3-dihydro-3-phenyl-2H-benzimidazole-2-thione | Orthorhombic | P2₁2₁2₁ | Nearly planar benzimidazole core; Dihedral angle of 1.6(2)° between fused rings. | iucr.org |

| Dispiro[this compound-2,1'-cyclohexane-4',2''-[2H]benzimidazole] 1-oxide | Monoclinic | C m c a | Complex spirocyclic structure; Data collected at 150 K. | crystallography.netugr.es |

| 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one | Orthorhombic | P2₁2₁2₁ | Characterized by low-temperature single-crystal X-ray diffraction. | researchgate.net |

This table is interactive. Click on the headers to sort.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) techniques allows for the complete assignment of proton and carbon signals in the this compound framework.

Studies on derivatives such as 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole demonstrate the utility of these advanced NMR methods. researchgate.netugm.ac.idugm.ac.id The chemical shifts are sensitive to the solvent used, with different values reported in CDCl₃ and acetone-d₆. ugm.ac.idugm.ac.id For example, in the ¹H NMR spectrum of this compound in CDCl₃, the proton H6 appears as a doublet of a doublet at δ 8.16–8.14 ppm. ugm.ac.id In ¹³C NMR, the quaternary carbon signals for the benzimidazole core can be unambiguously identified using techniques like APT or DEPT-135. ugm.ac.id

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Atom | ¹H Chemical Shift (CDCl₃) | ¹³C Chemical Shift (CDCl₃) | Key 2D NMR Correlations | Reference |

|---|---|---|---|---|

| H4/H7 | 7.74-7.72 | 115.30 | COSY with H5/H6 | ugm.ac.id |

| H5/H6 | 7.33-7.31 | 123.37 | COSY with H4/H7 | ugm.ac.id |

| C2 | - | 153.26 | HMBC with aromatic protons | ugm.ac.id |

This table is interactive. Click on the headers to sort data.

Mass Spectrometry for Molecular Fragmentation Pathways

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation patterns of a compound, which aids in its structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to study benzimidazole derivatives.

Under electron impact, benzimidazole derivatives undergo characteristic fragmentation. journalijdr.com A common pathway involves the cleavage of the benzimidazole ring. journalijdr.comjournalijdr.com For instance, the loss of an HCN molecule from the imidazole portion is a frequently observed fragmentation step. journalijdr.com The fragmentation of 2-substituted benzimidazoles often begins with the loss of the substituent at the 2-position, followed by the breakdown of the heterocyclic ring. researchgate.net

More recent studies using ESI coupled with collision-induced dissociation (CID) have been used to analyze protonated molecules, such as [M+H]⁺ ions of spiro(this compound-2-4′-pyrazole)-5′-one dyes. researchgate.net These analyses reveal complex fragmentation pathways and skeletal rearrangements. researchgate.net High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule and its fragments, as demonstrated in studies of various functionalized benzimidazoles. rsc.org For nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, electron-activated dissociation (EAD) has been shown to produce characteristic fragment ions, including double-charged free radicals ([M+H]•²⁺), which are useful for rapid structural elucidation. nih.gov

Table 3: Common Fragment Ions in the Mass Spectra of Benzimidazole Derivatives

| Precursor Ion | Fragmentation Process | Resulting Ion (m/z) | Significance | Reference |

|---|---|---|---|---|

| M⁺ | Loss of HCN | [M - 27]⁺ | Characteristic of imidazole ring cleavage | journalijdr.com |

| M⁺ | Loss of substituent at C2 | Varies | Indicates nature of the C2 substituent | researchgate.net |

| [M+H]⁺ | Loss of side chains | Varies | Common in ESI-MS of substituted benzimidazoles | nih.gov |

This table is interactive. Click on the headers to sort.

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and obtain a "vibrational fingerprint" of a molecule. The spectra of this compound derivatives show characteristic absorption bands corresponding to the vibrations of the fused ring system and its substituents.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational bands. nih.govasianpubs.org For 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide, the vibrational spectrum was satisfactorily described by DFT calculations, which helped assign the N-O stretching vibrations. nih.gov In the experimental IR spectrum of 1H-benzimidazole, characteristic modes include the N-H stretching (ν(NH)) around 3509 cm⁻¹, in-phase C-H out-of-plane bending (γ(CH)) near 740 cm⁻¹, and N-H out-of-plane bending (γ(NH)) around 450 cm⁻¹. nih.gov

For substituted derivatives, additional bands appear. For example, in 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, bands corresponding to the nitro groups (NO₂) are observed around 1553 and 1336 cm⁻¹, while the carbonyl group (C=O) vibration appears at 1738 cm⁻¹. researchgate.net In 2-ethyl-1H-benzimidazole, the FT-IR spectrum shows characteristic bands for the aromatic C-H, aliphatic C-H, and N-H groups. asianpubs.org The absence of a photoproduct band around 750 cm⁻¹, predicted to be the most intense IR mode for the parent this compound, suggests it is not a major product in certain photochemical experiments involving the 1H-tautomer. nih.govacs.org

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Benzimidazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| N-H Stretch | 3100 - 3510 | 1H-Benzimidazole | nih.gov |

| C=O Stretch | 1716 - 1739 | 1,3-dihydro-2H-benzimidazol-2-one derivatives | mdpi.comresearchgate.net |

| C=C Stretch (aromatic) | 1590 - 1610 | 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide | nih.gov |

| NO₂ Stretch | 1553, 1336 | 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one | researchgate.net |

This table is interactive. Click on the headers to sort.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. The benzimidazole scaffold is a chromophore, and its derivatives often exhibit interesting absorption and emission characteristics.

The UV-vis spectra of benzimidazole derivatives typically show absorption bands arising from π-π* transitions within the conjugated system. rsc.orgasianpubs.org For example, a benzimidazole-based probe showed an absorption band at 303 nm, attributed to an n-π* transition, while another derivative exhibited a peak at 265 nm associated with transitions in the benzimidazole ring. nih.gov The position of the absorption maxima (λ_max) is sensitive to substituents and the solvent environment. rsc.orgacs.org

Many benzimidazole derivatives are fluorescent, making them useful as fluorophores and chemosensors. rsc.orgnih.govresearchgate.net The fluorescence emission spectra can be used to study processes like excited-state intramolecular proton transfer (ESIPT). rsc.org For instance, a derivative designed for cysteine detection showed a strong fluorescence emission maximum at 350 nm upon reaction, demonstrating a "turn-on" fluorescence effect. nih.gov The relationship between molecular structure and photophysical properties is a key area of research, with studies focusing on how modifications to the donor and acceptor moieties within the molecule can tune the absorption and emission wavelengths for applications in materials science, such as for organic light-emitting diodes (OLEDs). rsc.org

Table 5: Photophysical Properties of Selected Benzimidazole Derivatives

| Compound/Derivative | Absorption λ_max (nm) | Emission λ_em (nm) | Solvent | Key Observation | Reference |

|---|---|---|---|---|---|

| 2-(p-tolyl)-1H-benzo[d]imidazole (3) | 303 | 350 | Not specified | Strong fluorescence | nih.gov |

| Probe A-B | 265 | 357 | Not specified | Mild fluorescence, turn-on sensor for Cys | nih.gov |

| 2-(5-phenylindol-3-yl)benzimidazoles | 300-400 | Varies | Ethanol (B145695) | π-conjugated backbone with donor-acceptor character | rsc.org |

This table is interactive. Click on the headers to sort.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TG-MS) for Thermal Properties

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. When coupled with mass spectrometry (TG-MS), the gaseous products evolved during decomposition can be identified.

TGA studies on derivatives of this compound reveal their thermal robustness. For example, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) was found to be thermally stable, with mass loss beginning at 315 °C. researchgate.netnih.govsemanticscholar.org The thermal degradation of TriNBO is a complex process involving simultaneous partial sublimation and decomposition, with the maximum mass loss occurring at 339 °C. nih.govsemanticscholar.org Such high thermal stability is a desirable property for applications like thermostable energetic materials. nih.gov

Table 6: Thermal Properties of a this compound Derivative from TGA

| Compound | Onset of Decomposition (°C) | Temperature of Max. Mass Loss (°C) | Atmosphere | Key Finding | Reference |

|---|---|---|---|---|---|

| 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | 315 | 339 | Not specified | High thermal stability, complex decomposition | researchgate.netnih.govsemanticscholar.org |

This table is interactive. Click on the headers to sort.

Applications of 2h Benzimidazole in Advanced Materials and Catalysis

Materials Science Applications

Organic Electronic Materials (e.g., Organic Photovoltaics, OLEDs)

2H-benzimidazole derivatives have emerged as significant components in the field of organic electronics, particularly in the fabrication of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Their utility stems from their inherent electronic properties, which can be readily modified through chemical synthesis.

In the design of conjugated polymers for organic photovoltaics, a donor-acceptor (D-A) architecture is a common and effective strategy to achieve low band gaps and efficient charge separation. This compound derivatives, such as the dimethyl-2H-benzimidazole (MBI) unit, have been successfully employed as electron-deficient (acceptor) components in these polymers. researchgate.net The substitution of the sulfur atom in the commonly used 2,1,3-benzothiadiazole (B189464) (BT) acceptor with a dialkyl-substituted carbon in this compound enhances the solubility of the resulting polymers without compromising the desirable quinoidal form. researchgate.net

For instance, a conjugated polymer incorporating an MBI unit and a dihydroindeno[2,1-a]indene (ININE) donor unit exhibited a broad absorption spectrum and a band gap of 1.64 eV. researchgate.net The introduction of bithiophene units into the polymer backbone further improved the hole mobility. researchgate.net Solar cell devices fabricated with these polymers have demonstrated power conversion efficiencies (PCEs) up to 2.11%. researchgate.net The solubility of these polymers can be further enhanced by incorporating dihexyl substituents on the this compound unit. researchgate.net The strategic combination of this compound with different donor units, such as 6-(2-thienyl)-4H-thieno[3,2-b]indole (TTI), has led to polymers with deep highest occupied molecular orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in OPV devices. researchgate.net

Researchers have also explored modifying the this compound unit to fine-tune the properties of the resulting polymers. For example, replacing the methyl groups in 2,2-dimethyl-2H-benzimidazole (22MBI) with longer alkyl chains (ethyl, butyl, hexyl) was investigated to further improve solubility. acs.org Additionally, the introduction of a trifluoromethyl group to the dimethyl-2H-benzimidazole unit was shown to extend the absorption range to longer wavelengths, resulting in polymers with low band gaps of 1.52 eV and 1.33 eV. sci-hub.st

Table 1: Performance of Organic Photovoltaic Devices Based on this compound Polymers

| Polymer | Donor Unit | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PININEBBTMBI | ININE | MBI | 2.11 | 0.78 | 6.66 | 0.41 |

| P4 | Dihexyl-substituted this compound | PC71BM | 1.46 | 0.59 | 6.43 | 0.39 |

| Polymer 54 | - | - | 0.76 | 0.58 | 4.03 | - |

| Polymer 55 | - | Trifluoromethyl-substituted MBI | 0.55 | 0.80 | 2.07 | - |

| PDTNBT | DTN | NBT | - | - | - | - |

| PDTNTBT | DTN | NTBT | - | - | - | - |

| PDTNTDPP | DTN | TDPP | - | - | - | - |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data sourced from researchgate.netsci-hub.stresearchgate.net.

The photophysical properties of this compound derivatives make them suitable for a range of optoelectronic applications, including as emitters and electron transport materials in OLEDs. rsc.orgrsc.orgresearchgate.net Linear and star-shaped molecules functionalized with benzimidazolyl groups exhibit deep lowest unoccupied molecular orbital (LUMO) energy levels and large HOMO-LUMO energy gaps (3.55 to 3.95 eV). rsc.org These compounds are often fluorescent in the UV region and possess high thermal and morphological stability. rsc.orgacs.org

For example, 2,4,5-tris(benzimidazolyl)-1,3,5-triazine has been demonstrated as a highly effective electron transport and hole-blocking material in OLEDs, with performance comparable to the widely used Alq₃. rsc.org Pyrene-benzimidazole derivatives have been investigated as blue emitters for OLEDs. researchgate.net By strategically designing the molecules to reduce intermolecular aggregation and crystallinity, efficient and pure blue photo- and electroluminescence can be achieved. researchgate.net An OLED device using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as a non-doped emissive layer exhibited an external quantum efficiency (EQE) of 0.35% and pure blue emission. researchgate.net

Triphenylamine-benzimidazole derivatives have also been synthesized and characterized for their potential in light-emitting applications. acs.org These compounds show high fluorescence quantum yields and exceptional thermal stability, with decomposition temperatures ranging from 399 to 454 °C. acs.org The substitution of the benzimidazole (B57391) moiety with electron-donating or -withdrawing groups can alter the spectral properties, though the fundamental photophysical properties often remain largely unchanged. acs.org Boron-containing materials based on 2-(2-hydroxyphenyl)benzimidazole ligands have also been developed, exhibiting highly efficient deep-blue photoluminescence with quantum yields as high as 0.75. acs.org

Table 2: Photophysical and Thermal Properties of Selected this compound Derivatives

| Compound | Application | Key Property | Value |

| 2,4,5-tris(benzimidazolyl)-1,3,5-triazine | OLED Electron Transport | Energy Gap | 3.55 - 3.95 eV |

| Triphenylamine-benzimidazole derivatives | OLED Emitter | Thermal Stability (Td) | 399 - 454 °C |

| Pyrene-benzimidazole derivative (Compound B) | OLED Blue Emitter | External Quantum Efficiency (EQE) | 0.35% |

| Boron-chelated 2-(2-hydroxyphenyl)benzimidazole | Deep-Blue Emitter | Quantum Yield | 0.73 - 0.75 |

Data sourced from rsc.orgresearchgate.netacs.orgacs.org.

Electron Acceptor Units in Conjugated Polymers based on this compound

Electrochromic Materials derived from this compound

Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows and displays. idu.ac.idcore.ac.uk this compound has been incorporated as an acceptor unit in donor-acceptor-donor (DAD) type polymers to create materials with desirable electrochromic properties. researchgate.netmetu.edu.tr

Polymers based on a benzimidazole acceptor and donor units like thiophene (B33073) or 3,4-ethylenedioxythiophene (B145204) (EDOT) are often multichromic, meaning they can exhibit multiple colors in different oxidation states. metu.edu.tr For example, poly(2-heptyl-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole) (BImTh) and poly(4,7-bis(2,3-dihydrothieno[3,4-b] researchgate.netrsc.orgdioxin-5-yl)-2-heptyl-1H-benzo[d]imidazole) (BImEd) have low band gaps of 1.93 eV and 1.74 eV, respectively. metu.edu.tr The choice of the donor unit significantly influences the electrochromic behavior. metu.edu.tr

By functionalizing the 2-position of the imidazole (B134444) ring with different groups such as phenyl, EDOT, or ferrocene, the electrochemical and electrochromic properties of the resulting polymers can be tuned. researchgate.net These modifications lead to polymers with slightly different optical band gaps (ranging from 1.69 to 1.77 eV) and a varying number of achievable colored states. researchgate.net Aromatic polyimides containing triphenylamine (B166846) and pendent benzimidazole groups have also been synthesized, demonstrating good solubility, thermal stability, and electrochromic properties. mdpi.com These polyimide films can be switched between colored and bleached states, with coloring times of around 13-14 seconds. mdpi.com

Table 3: Electrochromic Properties of this compound-Based Polymers

| Polymer | Donor Unit | Band Gap (eV) | Color States |

| PBImTh | Thiophene | 1.93 | Multichromic |

| PBImEd | EDOT | 1.74 | Multichromic |

| P1 (Phenyl substituent) | Phenyl | 1.75 | Multiple |

| P2 (EDOT substituent) | EDOT | 1.69 | Multiple |

| P3 (Ferrocene substituent) | Ferrocene | 1.77 | Multiple |

Data sourced from researchgate.netmetu.edu.tr.

Fluorescent Probes and Sensors (focus on material properties, not biological mechanism)

The inherent fluorescence of many this compound derivatives, which can be modulated by the presence of specific analytes, makes them excellent candidates for the development of fluorescent probes and sensors. researchgate.netresearchgate.net These materials are designed to exhibit a change in their fluorescence intensity or wavelength upon interaction with a target molecule or ion. researchgate.net

Benzimidazole derivatives have been developed as fluorescent probes for the detection of various species. For instance, some derivatives show a distinct fluorescent response to the addition of Ag(I) or Zn(II) ions in solution. rsc.org The design of these probes often involves creating a donor-acceptor structure within the molecule, where the benzimidazole moiety acts as the electron acceptor. researchgate.net The interaction with the analyte can disrupt or enhance the internal charge transfer (ICT) process, leading to a measurable change in fluorescence. researchgate.net

For example, a benzimidazole-based fluorescent probe (ABIA) was synthesized for the detection of cysteine. nih.gov The probe's design incorporates an acrylate (B77674) group, a strong electron-withdrawing group, which quenches the fluorescence of the benzimidazole fluorophore. nih.gov In the presence of cysteine, a reaction occurs that restores the fluorescence. This "turn-on" sensing mechanism provides high sensitivity. Similarly, a sensor for boronic acids was developed using a 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) skeleton. mdpi.com By introducing an electron-donating group, the initial fluorescence was suppressed, and a significant fluorescence enhancement was observed upon reaction with boronic acid, with a quantum yield of 0.53. mdpi.com

Table 4: Properties of this compound-Based Fluorescent Probes

| Probe | Target Analyte | Sensing Mechanism | Key Property |

| ABIA | Cysteine | Fluorescence turn-on | Detection limit: 16.3 nM |

| BITQ | Boronic Acids | Fluorescence turn-on | Quantum Yield: 0.53 |

| L1 | Zn²⁺ | Emission band change | Sensitive and efficient detection |

| L2 | Zn²⁺ | Emission band change | Sensitive and efficient detection |

Data sourced from researchgate.netnih.govmdpi.com.

Coordination Polymers and Metal-Organic Frameworks (MOFs) involving this compound Ligands